molecular formula C12H14ClFN2 B8053461 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine

2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine

Cat. No.: B8053461
M. Wt: 240.70 g/mol
InChI Key: GAYVOIRQMCBKLG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine is a chemical compound characterized by its unique bicyclic structure and halogenated pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorobicyclo[22. One common synthetic route includes the following steps:

  • Formation of the Bicyclic Core: : The bicyclic structure can be synthesized through a Diels-Alder reaction or similar cycloaddition reactions.

  • Introduction of Fluorine: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Introduction of Chlorine: : Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors and conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, in acidic or basic conditions.

  • Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.

  • Substitution: : NaN3, KI, in polar aprotic solvents like DMF or DMSO.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of azides or iodides.

Scientific Research Applications

2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can be compared with other similar compounds, such as:

  • 2-Chloro-4-(4-fluorophenyl)pyrimidine: : Similar structure but with a phenyl group instead of the bicyclic core.

  • 2-Chloro-4-(4-fluorobutyl)pyrimidine: : Similar structure but with a linear alkyl chain instead of the bicyclic core.

The uniqueness of this compound lies in its bicyclic structure, which may confer different chemical and biological properties compared to its linear or phenyl counterparts.

Properties

IUPAC Name

2-chloro-4-(4-fluoro-1-bicyclo[2.2.2]octanyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2/c13-10-15-8-1-9(16-10)11-2-5-12(14,6-3-11)7-4-11/h1,8H,2-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVOIRQMCBKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C3=NC(=NC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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